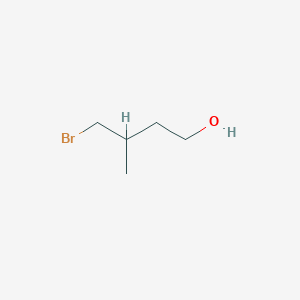

4-bromo-3-methylbutan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Bromo-3-methylbutan-1-ol: is an organic compound belonging to the class of alcohols. It is a colorless liquid with a sweet odor and is miscible with water and ethanol. This compound is widely used as a reagent in organic synthesis due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-3-methylbutan-1-ol can be achieved through a substitution reaction of 4-bromo-3-methylbutan-1-ene with water. The reaction involves adding 4-bromo-3-methylbutan-1-ene to a round-bottom flask, followed by the addition of water and sulfuric acid. The mixture is then heated under reflux for several hours. After cooling, the organic layer is separated, washed with water, dried with anhydrous sodium sulfate, and distilled to obtain this compound.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Bromo-3-methylbutan-1-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: It can be reduced to form the corresponding alcohols.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and Jones reagent (CrO₃ and H₂SO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used.

Major Products:

Oxidation: Aldehydes and carboxylic acids.

Reduction: Corresponding alcohols.

Substitution: Various substituted derivatives.

Applications De Recherche Scientifique

Introduction to 4-Bromo-3-Methylbutan-1-Ol

This compound is an organic compound with the molecular formula C6H13BrO. It is characterized by a bromine atom attached to a carbon chain that also contains a hydroxyl group. This compound has garnered attention in various scientific fields due to its unique chemical properties and potential applications.

Structure and Characteristics

- Molecular Formula : C6H13BrO

- Molecular Weight : 179.08 g/mol

- Boiling Point : Approximately 185 °C

- Solubility : Soluble in organic solvents; limited solubility in water.

Reactivity

This compound exhibits reactivity typical of both alcohols and alkyl halides, making it suitable for various chemical transformations:

- Substitution Reactions : The bromine atom can be replaced by nucleophiles, allowing for the formation of different alcohols.

- Oxidation Reactions : The hydroxyl group can be oxidized to form ketones or aldehydes.

- Reduction Reactions : The compound can be reduced to form alkanes or other reduced products.

Organic Synthesis

This compound serves as a valuable reagent in organic synthesis, particularly in the preparation of more complex molecules. Its ability to undergo nucleophilic substitution reactions allows chemists to construct various organic compounds efficiently.

Case Study: Synthesis of Pharmaceuticals

In pharmaceutical chemistry, 4-bromo derivatives are often used as intermediates in the synthesis of biologically active compounds. For example, researchers have utilized this compound to synthesize novel anti-inflammatory agents through multi-step synthetic pathways.

Biochemical Studies

The compound is employed in studies involving enzyme-catalyzed reactions and metabolic pathways. Its structural features allow it to interact with biological systems, making it useful for investigating mechanisms of action and enzyme specificity.

Case Study: Enzyme Interaction

A study demonstrated that this compound could act as a substrate for specific enzymes, providing insights into enzymatic mechanisms and potential applications in drug design.

Industrial Applications

In industrial chemistry, this compound is utilized in the production of specialty chemicals and intermediates. Its versatility allows it to be incorporated into various processes, enhancing efficiency and product diversity.

Example: Production of Specialty Chemicals

The compound has been used as a precursor in the synthesis of agrochemicals, showcasing its relevance in agricultural applications.

Unique Features

The presence of both a bromine atom and a hydroxyl group on the same carbon chain gives this compound unique reactivity patterns compared to similar compounds. This dual functionality enhances its utility in synthetic applications.

Mécanisme D'action

The mechanism of action of 4-bromo-3-methylbutan-1-ol is based on its ability to act as a nucleophile. It is a strong base and readily reacts with electrophiles to form a covalent bond. It can also act as a catalyst in a variety of organic reactions, including aldol condensations, acylations, and alkylations.

Comparaison Avec Des Composés Similaires

3-Methylbutan-1-ol: Similar structure but lacks the bromine atom.

4-Bromo-1-butanol: Similar structure but lacks the methyl group.

3-Bromo-3-methylbutan-1-ol: Similar structure but with different substitution patterns

Uniqueness: 4-Bromo-3-methylbutan-1-ol is unique due to the presence of both a bromine atom and a methyl group, which imparts distinct reactivity and chemical properties. This makes it a versatile reagent in organic synthesis, capable of undergoing a wide range of chemical reactions.

Activité Biologique

4-Bromo-3-methylbutan-1-ol (CAS No. 33036-62-3) is an organobromine compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, toxicological aspects, and relevant case studies.

The molecular formula for this compound is C5H11BrO, with a molecular weight of 153.02 g/mol. It features a bromine atom attached to a secondary carbon, which influences its reactivity and biological interactions. The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Weight | 153.02 g/mol |

| Boiling Point | Not available |

| Log P (Octanol-Water) | 1.19 |

| GI Absorption | High |

| BBB Permeant | Yes |

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

- Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents.

- Cytotoxic Effects : Some studies have reported cytotoxic effects against various cancer cell lines, indicating potential applications in cancer therapeutics.

- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

Toxicological Profile

The toxicological profile of this compound is still under investigation. However, it is essential to consider the following aspects:

- Acute Toxicity : Limited data suggests potential acute toxicity, necessitating careful handling and usage in laboratory settings.

- Chronic Exposure : Long-term exposure studies are required to evaluate the chronic effects and establish safe exposure limits.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various brominated compounds, this compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated significant inhibition of bacterial growth at certain concentrations, highlighting its potential as a biocide.

Case Study 2: Cytotoxicity in Cancer Cells

Another research project focused on evaluating the cytotoxic effects of this compound on MCF-7 breast cancer cells. The study revealed that treatment with this compound led to a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.

Propriétés

IUPAC Name |

4-bromo-3-methylbutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11BrO/c1-5(4-6)2-3-7/h5,7H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJENZFJXAHFAQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.